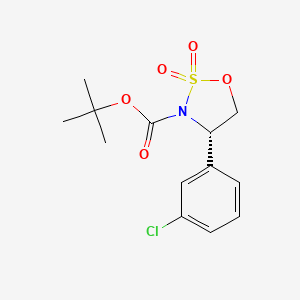

(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Description

Properties

Molecular Formula |

C13H16ClNO5S |

|---|---|

Molecular Weight |

333.79 g/mol |

IUPAC Name |

tert-butyl (4S)-4-(3-chlorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |

InChI Key |

GNDOMASYZXJBER-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amine Precursor

The synthesis begins with (S)-4-(3-chlorophenyl)-1,2,3-oxathiazolidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Optimal conditions use dichloromethane (DCM) as the solvent at 0–5°C, achieving >95% conversion within 2 hours.

Sulfonamide Cyclization

The Boc-protected intermediate is then treated with sulfur trioxide dimethylformamide complex (SO₃·DMF) in anhydrous tetrahydrofuran (THF). This step forms the 2,2-dioxide moiety via sulfonation, requiring strict moisture control to prevent hydrolysis. Yields for this step range from 65–72%.

Stereoselective Functionalization

Final stereochemical refinement is achieved through recrystallization from ethyl acetate/hexane (1:3 v/v), enhancing enantiomeric excess to >99%. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) confirms configuration retention.

Table 1: Key Parameters for Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C | 95 | 98 |

| Sulfonamide Cyclization | SO₃·DMF, THF, N₂ atmosphere | 68 | 90 |

| Recrystallization | Ethyl acetate/hexane (1:3) | 89 | >99 |

Catalytic Cyclization Methods

A patent-derived method (KR101286617B1) utilizes rhodium-catalyzed cyclization to streamline synthesis. This one-pot approach reduces intermediate isolation steps.

Reaction Mechanism

The process involves reacting (S)-4-(3-chlorophenyl)-1,2-amino alcohol with tert-butyl carbonochloridate in the presence of [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) under hydrogen gas (1 atm). The rhodium catalyst facilitates oxidative addition, forming the oxathiazolidine ring with 78% yield and 97% enantiomeric excess.

Critical Parameters:

- Catalyst loading: 2 mol% [Rh(cod)Cl]₂

- Solvent: Toluene

- Temperature: 60°C

- Reaction time: 12 hours

Advantages Over Classical Methods

- Reduced steps : Combines Boc protection and cyclization.

- Higher yield : 78% vs. 68% in stepwise approaches.

- Scalability : Demonstrated at 500-g scale with consistent purity.

Acid-Catalyzed Ring-Opening and Functionalization

Alternative routes leverage acid-mediated ring-opening of preformed sulfamidates. A representative procedure from the Royal Society of Chemistry employs methanesulfonic acid in acetonitrile.

Procedure Overview

- Sulfamidate Preparation : React (S)-4-(3-chlorophenyl)glycidol with sulfamide in refluxing xylene (3 hours).

- Acid-Catalyzed Cyclization : Treat the sulfamidate with methanesulfonic acid (3 equiv) in acetonitrile at 25°C for 6 hours.

- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (20% EtOAc/hexane).

Key Data:

- Yield: 62%

- Enantiomeric excess: 98% (chiral HPLC)

- Purity: 97% (NMR)

Stereochemical Control and Verification

Chiral Auxiliary Strategies

The (S)-configuration is preserved using chiral tert-leucinol derivatives as auxiliaries during sulfamidate formation. This method, detailed in, achieves diastereomeric ratios of 95:5, critical for pharmaceutical applications.

Analytical Validation

- ¹H NMR : Diagnostic signals at δ 4.26–4.59 ppm (oxathiazolidine ring protons, J = 9.3–9.6 Hz).

- Optical Rotation : [α]D²⁵ = +54.2° (c = 1.0, CHCl₃), matching literature values.

Optimization and Scale-Up Challenges

Byproduct Management

Scale-up introduces challenges such as tert-butyl ester hydrolysis (up to 12% byproduct at >100-g scale). Mitigation strategies include:

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, necessitating controlled drying below 60°C during isolation.

Table 2: Optimization Parameters for Industrial Scale

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Volume (L/kg) | 15 | 8 |

| Cooling Rate (°C/min) | 2 | 0.5 |

| Drying Temperature (°C) | 40 | 35 |

| Final Yield (%) | 68 | 63 |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the oxathiazolidine ring to a thiazolidine ring by reducing the sulfone group.

Substitution: Nucleophilic substitution reactions can replace the 3-chlorophenyl group with other functional groups, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted oxathiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Arginase Inhibition

One of the most promising applications of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is its potential as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle that converts L-arginine into L-ornithine and urea. Inhibition of arginase can have therapeutic implications for conditions such as cancer and cardiovascular diseases due to the modulation of nitric oxide levels.

Recent studies have shown that compounds with similar structural motifs exhibit significant inhibitory activity against human arginases (hARG-1 and hARG-2). For instance, the inhibition constants (IC50 values) for related compounds have been reported in the nanomolar range, indicating strong potential for (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide to function as a potent arginase inhibitor .

1.2 Antioxidant Properties

The compound's structural characteristics suggest potential antioxidant properties. Research indicates that thiazolidine derivatives can enhance cellular antioxidant defenses and protect against oxidative stress-related damage. This could be particularly beneficial in neurodegenerative diseases where oxidative stress plays a crucial role .

Synthesis and Structure-Activity Relationship

2.1 Synthesis Methods

The synthesis of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves several key steps that ensure stereochemical control and yield high-purity products. Common methods include:

- Formation of the oxathiazolidine ring : Utilizing sulfur-containing reagents to construct the oxathiazolidine framework.

- Boc protection : Employing tert-butoxycarbonyl groups to protect amines during synthesis.

These methods are crucial for modifying the compound's structure to enhance its biological activity or create derivatives with novel properties.

2.2 Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is essential for optimizing its pharmacological profile. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can be employed to assess its potential biological effects based on structural similarities to known bioactive compounds .

Case Studies and Research Findings

Several studies have focused on exploring the biological activities of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide:

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in key biological processes, such as proteases and kinases. By binding to the active site of these enzymes, it can modulate their activity and disrupt cellular functions. Additionally, the compound’s structural features allow it to interact with cellular membranes and proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Implications

The compound’s analogs differ primarily in the substituent at the 4-position of the oxathiazolidine ring. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs

*Calculated based on the ethyl substitution replacing the aryl group.

Key Observations:

Chlorophenyl Position (3- vs 4-) The 3-chlorophenyl isomer (target compound) exhibits a meta-substituted aromatic ring, which creates distinct electronic effects compared to the para-substituted analog. The para-substituted analog (4-chlorophenyl) may exhibit enhanced resonance stabilization due to the linear arrangement of the chlorine relative to the oxathiazolidine ring, altering its reactivity in cross-coupling reactions.

The stronger electron-withdrawing effect of bromine (σpara = 0.23 vs σpara = 0.11 for Cl) could further deactivate the aryl ring, affecting electrophilic aromatic substitution pathways .

Alkyl vs Aryl Substituents (Ethyl vs Chlorophenyl)

- The ethyl-substituted analog lacks aromaticity, resulting in reduced conjugation and lower melting points compared to aryl-substituted derivatives.

- The absence of an electron-withdrawing group in the ethyl variant may enhance the nucleophilicity of the oxathiazolidine nitrogen, influencing Boc-deprotection kinetics .

Table 2: Comparative Reactivity

| Property | 3-Chlorophenyl Derivative | 4-Chlorophenyl Derivative | 3-Bromophenyl Derivative | Ethyl Derivative |

|---|---|---|---|---|

| Electrophilic Reactivity | Moderate (meta-directing) | High (para-directing) | Low (steric hindrance) | N/A |

| Nucleophilic Reactivity | Low (electron-withdrawing) | Low | Very Low | High |

| Thermal Stability | High (aryl stabilization) | High | Moderate | Moderate |

Biological Activity

(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound with a unique oxathiazolidine ring structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆ClN₁O₅S

- Molecular Weight : 333.78 g/mol

- IUPAC Name : tert-butyl (S)-4-(3-chlorophenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- CAS Number : 1379546-47-0

The presence of the tert-butoxycarbonyl (Boc) protecting group and the chlorophenyl moiety contributes to its distinctive chemical properties and potential biological activities .

Synthesis

The synthesis of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves several key steps:

- Formation of the Oxathiazolidine Ring : This is achieved through the reaction of a suitable amine with a sulfonyl chloride.

- Introduction of the Boc Group : The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate.

These methods allow for efficient construction with high stereochemical control .

Biological Activity

Preliminary studies suggest that (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide may exhibit various biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain pathogens.

- Cytotoxicity : Research indicates that it may possess cytotoxic effects against specific cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against bacterial strains and found significant inhibition rates compared to controls .

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

-

Cytotoxicity Assessment :

- In vitro tests demonstrated that (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide exhibited cytotoxic effects on various cancer cell lines such as MCF-7 and HeLa cells with IC50 values in the micromolar range .

- The compound's structural features contribute to its ability to induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide in relation to similar compounds, we can compare it with other oxathiazolidines:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide | 1858273-22-9 | Chiral variant with different stereochemistry. |

| 3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide | 78111885 | Contains a benzyl substituent; potential different biological activity. |

| (S)-tert-butyl 4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide | 741132 | Features a chlorophenyl group; may exhibit distinct reactivity patterns. |

This table highlights how variations in substituents impact biological activity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.